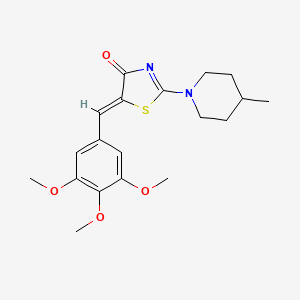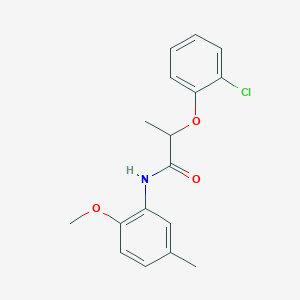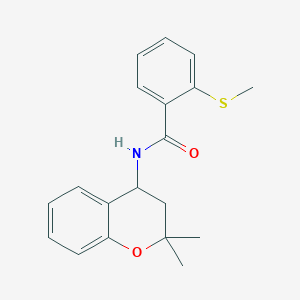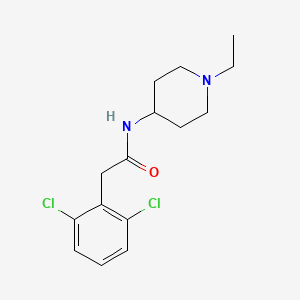![molecular formula C24H20O5 B4737197 8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4737197.png)
8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Overview
Description
8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of flavonoids. This compound is commonly known as Methoxyflavone or 7,8-dimethoxyflavone. Methoxyflavone has been the subject of several scientific studies due to its potential therapeutic applications.
Scientific Research Applications
Methoxyflavone has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral properties. Studies have shown that Methoxyflavone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methoxyflavone has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, Methoxyflavone has been shown to have anti-oxidant and anti-viral properties.
Mechanism of Action
Methoxyflavone exerts its therapeutic effects through several mechanisms. It inhibits the activity of COX-2, which reduces the production of inflammatory mediators. Methoxyflavone also induces apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death. Additionally, Methoxyflavone has been shown to have anti-oxidant properties, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
Methoxyflavone has been shown to have several biochemical and physiological effects. It inhibits the activity of COX-2, which reduces the production of inflammatory mediators. Methoxyflavone also induces apoptosis in cancer cells, which can lead to the suppression of tumor growth. Additionally, Methoxyflavone has been shown to have anti-oxidant properties, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Methoxyflavone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Methoxyflavone has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using Methoxyflavone in lab experiments. Its potential therapeutic applications have not been extensively studied in vivo, and the optimal dosage and delivery method have not been established.
Future Directions
There are several future directions for the study of Methoxyflavone. One area of research is the development of novel delivery methods for Methoxyflavone to enhance its therapeutic efficacy. Another area of research is the study of Methoxyflavone in vivo to establish its potential therapeutic applications. Additionally, the study of Methoxyflavone in combination with other compounds may lead to the development of more effective therapies for various diseases.
properties
IUPAC Name |
8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-14-4-6-16(7-5-14)21(25)13-28-22-11-10-19-18-9-8-17(27-3)12-20(18)24(26)29-23(19)15(22)2/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKVGJANZDQEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737134.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4737135.png)
![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4737162.png)
![2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)

![methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)

![3-butoxy-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4737194.png)

![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737212.png)